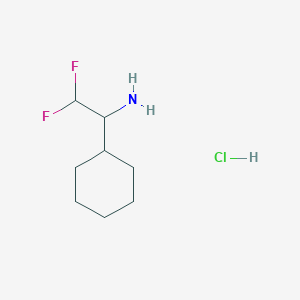

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2445750-53-6 . It has a molecular weight of 199.67 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-1-cyclohexyl-2,2-difluoroethan-1-amine hydrochloride . The InChI code is 1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m0./s1 .Physical and Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Transfer Hydrogenation and Reductive Amination

Research has demonstrated the use of cyclohexadienes in Brønsted acid-catalyzed transfer hydrogenation and reductive amination reactions. This methodology provides an alternative to traditional hydrogen sources, enabling the reduction of imines and the hydrogenation of alkenes with good selectivity and under mild conditions. Such reactions are fundamental in the synthesis of amines, a core structure in many pharmaceuticals and agrochemicals (Chatterjee & Oestreich, 2016).

Radical Transfer Hydroamination

The radical transfer hydroamination of unactivated and electron-rich double bonds using cyclohexadienes has been explored. This process showcases good yields and anti-Markovnikov selectivity, offering a versatile approach for the synthesis of aminated hydrocarbons. The presence of various functional groups is tolerated, making this methodology applicable in the construction of complex organic molecules with high functional group diversity (Guin, Mück‐Lichtenfeld, Grimme, & Studer, 2007).

Desymmetrization and Diastereoselective Protonation

The desymmetrization of cyclohexadienes through a protonation-hydroamination cascade has been reported, leading to the selective formation of bicyclic allylic amines. This reaction mechanism involves a diastereoselective protonation followed by a regioselective addition, highlighting a novel approach for the asymmetric synthesis of cyclohexene derivatives (Lebeuf, Robert, Schenk, & Landais, 2006).

Amination of Chloroaldehydes

The α-carbon amination of chloroaldehydes using cyclohexadiene derivatives as amination reagents has been developed. This process facilitates the synthesis of optically enriched dihydroquinoxalines, core structures in various natural products and bioactive molecules, underlining its significance in medicinal chemistry (Huang et al., 2019).

Synthesis of Stable Cyclic (Alkyl)(Amino)Carbenes

The synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their application in catalysis has been explored. These carbenes, derived from cyclohexene derivatives, exhibit high efficiency as ligands for transition metal-based catalysts, highlighting their potential in facilitating diverse organic transformations (Zeng et al., 2009).

Propiedades

IUPAC Name |

1-cyclohexyl-2,2-difluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREIXGSIHFTAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B2959171.png)

![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)

![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2959177.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)

![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)